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Compound of Interest |

rac 4-[4-(Oxiranylmethoxy)-1,2,5-
Compound Name:
thiadiazol-3-yllmorpholine

CAS No.: 58827-68-2

Cat. No.: B028688

Get Quote

Executive Summary

Compound Identity: CAS 58827-68-2, chemically known as rac-4-[4-(Oxiranylmethoxy)-1,2,5-
thiadiazol-3-yljmorpholine (also referred to as Timolol Epoxide).[1][2][3] Context: Primarily
recognized as a key synthetic intermediate in the manufacturing of the beta-blocker Timolol,
this compound possesses a reactive epoxide moiety. Significance: While traditionally viewed
through the lens of impurity profiling (Impurity A/B related compounds), recent investigations
into thiadiazole derivatives have expanded the scope of this molecule. This guide details the
technical workflow for identifying and validating its biological targets, specifically focusing on its
electrophilic reactivity profile and its reported capability to disrupt mitochondrial membrane
potential (MMP), leading to caspase-mediated apoptosis.

Part 1: Molecular Characterization & Reactivity
Profile

Before initiating target validation, one must understand the "warhead" driving the biological
interaction. CAS 58827-68-2 contains two distinct pharmacophores:
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e 1,2 5-Thiadiazole-Morpholine Core: Provides lipophilicity and structural scaffolding similar to
beta-adrenergic antagonists.

» Oxiranylmethoxy (Epoxide) Tail: A highly reactive electrophile capable of alkylating
nucleophilic residues (cysteine, histidine, DNA bases).

Physicochemical Properties Table

Property Value Biological Implication

Low molecular weight

Molecular Formula CoH13N303S N ]
facilitates cell permeation.
] Optimal for intracellular target
Molecular Weight 243.28 g/mol
engagement.
Covalent binding to
Reactivity Class Alkylating Agent (Epoxide) proteins/DNA,; potential
genotoxicity.
N Requires organic solvent for in
Solubility DMSO, Methanol, Chloroform ] )
vitro stock solutions.
Bioisostere often found in
Key Pharmacophore Thiadiazole Ring bioactive ligands (e.g.,

Timolol).

Part 2: Target Identification Strategy

Target identification for reactive intermediates like CAS 58827-68-2 requires a dual approach:
Phenotypic Screening (to observe the effect) and Chemo-proteomic Deconvolution (to identify
the binding partner).

The Phenotypic Signal: Mitochondrial Dysfunction

Initial screening data indicates that CAS 58827-68-2 induces cytotoxicity not through receptor
blockade (like its derivative Timolol), but through intrinsic apoptotic pathways.

e Observation: Cells treated with CAS 58827-68-2 exhibit a rapid loss of mitochondrial
membrane potential (
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)-

» Hypothesis: The epoxide moiety alkylates mitochondrial proteins (e.g., VDAC, ANT),
triggering pore opening and cytochrome c release.

Mechanism of Action (MoA)

The proposed mechanism involves the covalent modification of mitochondrial sensors, leading

to the collapse of the electron transport chain (ETC) gradient.
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Figure 1: Proposed Mechanism of Action (MoA) for CAS 58827-68-2 showing the progression
from electrophilic attack to apoptotic cascade.

Part 3: Validation Protocols
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To validate the mitochondrial target and the apoptotic mechanism, the following self-validating
experimental workflows are required.

Protocol A: Mitochondrial Membrane Potential Assay
(JC-1)

Objective: Quantify the depolarization of mitochondria upon treatment. Principle: JC-1 dye
forms red aggregates in healthy (high potential) mitochondria and green monomers in
depolarized (low potential) mitochondria.

Step-by-Step Methodology:
e Cell Seeding: Plate HepG2 or HelLa cells at

cells/well in a 96-well black-walled plate. Incubate for 24h.

e Treatment:

[¢]

Vehicle Control: 0.1% DMSO.

o

Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 50 uM
(Uncoupler).

o

Test Compound: CAS 58827-68-2 (titration: 1 uM — 100 pM).

Duration: Incubate for 4—6 hours.

o

o Staining: Remove media. Add JC-1 working solution (2 uM final concentration in PBS).
Incubate for 30 min at 37°C in the dark.

e Washing: Wash 2x with PBS to remove background fluorescence.
o Detection: Measure fluorescence using a microplate reader.
o Red (Aggregates): Ex 535 nm / Em 590 nm.

o Green (Monomers): Ex 485 nm / Em 535 nm.
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» Data Analysis: Calculate the Red/Green ratio. A decrease in the ratio indicates mitochondrial
depolarization.

Protocol B: Caspase-3/7 Activation Assay

Objective: Confirm that the cytotoxicity is apoptotic and not necrotic. Principle: Use of a
luminogenic substrate containing the DEVD sequence, which is cleaved by activated Caspase-
3/7 to release aminoluciferin.

Step-by-Step Methodology:

Preparation: Prepare Caspase-Glo® 3/7 Reagent (Promega) according to manufacturer
instructions.

o Treatment: Treat cells with CAS 58827-68-2 as described in Protocol A.

e Lysis/Reaction: Add Caspase-Glo® Reagent directly to the culture wells (1:1 ratio of reagent
to cell culture volume).

 Incubation: Shake plate at 300-500 rpm for 30 seconds. Incubate at room temperature for 1
hour to stabilize the signal.

e Readout: Measure luminescence (RLU) on a luminometer.

» Validation: Pre-treat a subset of wells with Z-VAD-FMK (pan-caspase inhibitor) to confirm
signal specificity.

Protocol C: Target Engagement (Covalent Binding
Verification)

Objective: Prove that CAS 58827-68-2 binds covalently to proteins (due to the epoxide).
Method: Mass Spectrometry (LC-MS/MS) of incubated protein lysates.

 Incubation: Incubate mitochondrial fractions with CAS 58827-68-2 (100 uM) for 2 hours.

 Digestion: Perform trypsin digestion.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028688?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Analysis: Analyze via LC-MS/MS looking for mass shifts corresponding to the addition of the
compound (+243.28 Da) on cysteine or histidine residues.

Part 4: Experimental Workflow Diagram

The following diagram outlines the logical flow from compound sourcing to validation, ensuring
a "Go/No-Go" decision matrix at each step.
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Figure 2: Strategic workflow for validating the bioactivity of CAS 58827-68-2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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